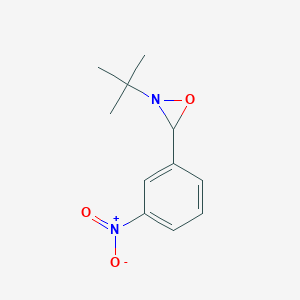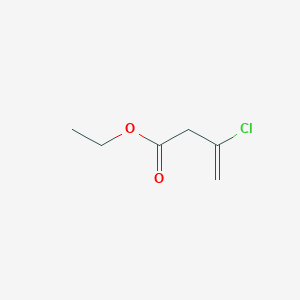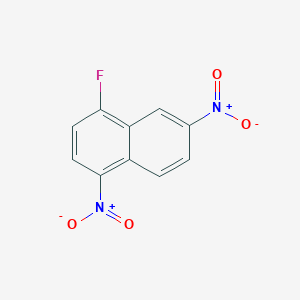
4-Fluoro-1,6-dinitronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-1,6-dinitronaphthalene is an organic compound with the molecular formula C10H5FN2O4 It is a derivative of naphthalene, where two nitro groups and one fluoro group are substituted at the 1, 6, and 4 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1,6-dinitronaphthalene typically involves the nitration of 4-fluoronaphthalene. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions (NO2+), which then attack the aromatic ring of 4-fluoronaphthalene to introduce nitro groups at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as nickel acetate can be employed to enhance the reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-1,6-dinitronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like n-butylamine or benzamidine in solvents such as chlorobenzene.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Nucleophilic Substitution: Products include substituted naphthalenes with various functional groups replacing the fluoro group.
Reduction: The major products are 4-fluoro-1,6-diaminonaphthalene and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1,6-dinitronaphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Fluoro-1,6-dinitronaphthalene involves its reactivity towards nucleophiles and reducing agents. The nitro groups act as electron-withdrawing groups, making the aromatic ring more susceptible to nucleophilic attack. The fluoro group can be displaced by nucleophiles, leading to the formation of various substituted products . The reduction of nitro groups to amino groups involves the transfer of electrons and protons, facilitated by catalysts like Pd/C .
Vergleich Mit ähnlichen Verbindungen
4-Fluoronitrobenzene: Similar in structure but with only one nitro group and a simpler aromatic ring.
1,5-Dinitronaphthalene: Lacks the fluoro group but has two nitro groups at different positions.
4-Fluoro-1,8-dinitronaphthalene: Similar but with nitro groups at different positions on the naphthalene ring.
Uniqueness: 4-Fluoro-1,6-dinitronaphthalene is unique due to the presence of both fluoro and nitro groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
21948-52-7 |
|---|---|
Molekularformel |
C10H5FN2O4 |
Molekulargewicht |
236.16 g/mol |
IUPAC-Name |
4-fluoro-1,6-dinitronaphthalene |
InChI |
InChI=1S/C10H5FN2O4/c11-9-3-4-10(13(16)17)7-2-1-6(12(14)15)5-8(7)9/h1-5H |
InChI-Schlüssel |
XZKHMNXDPCECOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C=C1[N+](=O)[O-])F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


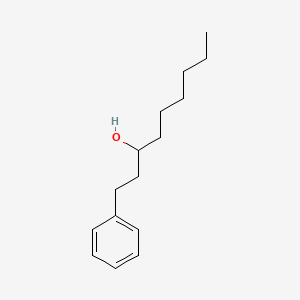
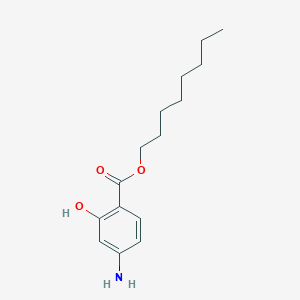
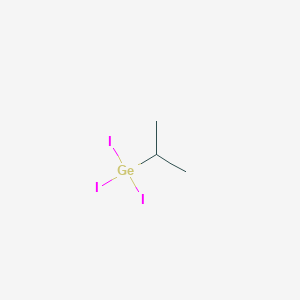
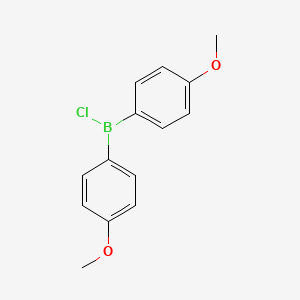
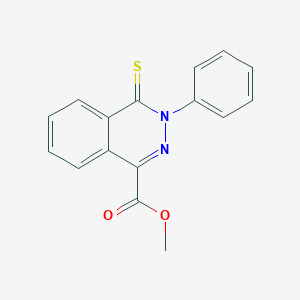
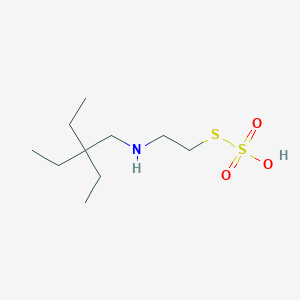
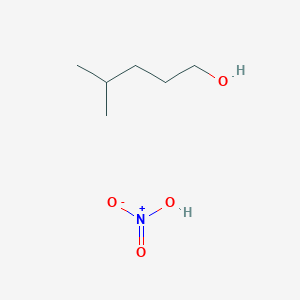
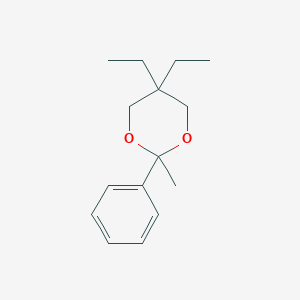
![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)

